2-Ethyl-buta-2,3-dien-1-ol
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Overview
Description
2-Ethyl-buta-2,3-dien-1-ol is an organic compound characterized by the presence of both an allene and a hydroxyl functional group. This unique structure makes it a versatile intermediate in organic synthesis, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-buta-2,3-dien-1-ol typically involves the reaction of terminal alkynes with paraformaldehyde in the presence of copper iodide and diisopropylamine. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions for 24 hours. After the reaction, the mixture is cooled, and the product is isolated through a series of extractions and purifications .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. The scalability of the synthesis process involves optimizing reaction conditions and purification steps to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-buta-2,3-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The allene moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides
Scientific Research Applications
2-Ethyl-buta-2,3-dien-1-ol is a valuable compound in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-buta-2,3-dien-1-ol involves its ability to participate in various chemical reactions due to the presence of the allene and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of molecular structures .
Comparison with Similar Compounds
Buta-2,3-dien-1-ol: Shares the allene and hydroxyl functional groups but lacks the ethyl substituent.
Propargyl alcohol: Contains a terminal alkyne and hydroxyl group, making it a precursor in the synthesis of allenes.
2-Methyl-buta-2,3-dien-1-ol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-buta-2,3-dien-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to its analogs .
Properties
CAS No. |
761-05-7 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h7H,1,4-5H2,2H3 |
InChI Key |
OGEAERVUTXEQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C)CO |
Origin of Product |
United States |
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